Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate
Description
Key structural features include:
- Hydroxyl group: Enhances polarity and hydrogen-bonding capacity.
- Methoxy group: Electron-donating, influencing electronic distribution and stability.
- Sulphonate group: Imparts high water solubility and ionic character.
Applications likely span pharmaceuticals, surfactants, and organic synthesis intermediates, though specific uses require further validation .
Properties
CAS No. |
65036-62-6 |
|---|---|
Molecular Formula |
C8H9NaO5S |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
sodium;hydroxy-(3-methoxyphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O5S.Na/c1-13-7-4-2-3-6(5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
SLVTZJLMUXSNJQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)C(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Alpha-Hydroxy Aromatic Compound
- The starting material is typically an alpha-hydroxy aromatic compound such as methyl salicylate derivatives.
- Sulfonation is performed using chlorosulfonic acid or sulfur trioxide reagents under controlled temperature conditions (generally 40–50°C).
- The reaction introduces the sulfonyl group (-SO3H) onto the aromatic ring, usually at the alpha position relative to the hydroxyl group.
Methylation and Methoxylation
- Methylation of hydroxyl groups or methoxylation of aromatic rings may be carried out prior to or after sulfonation to achieve the desired substitution pattern.
- Dimethyl sulfate is commonly used as a methylating agent under reflux conditions (around 111-112°C) in toluene solvent.
- Reaction times can extend up to 8 hours to ensure complete conversion.
Neutralization and Salt Formation
- After sulfonation, the acidic sulfonic group is neutralized with sodium hydroxide or ammonia to yield the sodium salt form.
- This step is typically performed at low temperatures (below 5°C) to control reaction kinetics and avoid side reactions.
- The pH is adjusted to alkaline range (pH 10–12) to ensure complete neutralization.
Purification and Isolation
- The reaction mixture is extracted with organic solvents such as dichloromethane to separate the product from impurities.
- The product is then purified by recrystallization using methanol or other suitable solvents.
- Final drying and filtration yield the this compound as a solid with high purity (up to 98%) and good yield (~70-78.5%).
Detailed Reaction Sequence Example
| Step | Reagents & Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Methyl salicylate + NaOH, reflux at 111-112°C in toluene | Neutralization and dehydration | Formation of intermediate alpha-hydroxy compound |
| 2 | Add dimethyl sulfate, reflux 8 hours | Methylation of hydroxyl group | Methylated intermediate |
| 3 | React with chlorosulfonic acid at 40-50°C for 2-3 hours | Sulfonation of aromatic ring | Sulfonic acid derivative |
| 4 | Add thionyl chloride, react 8-12 hours at 45-50°C | Conversion to sulfonyl chloride intermediate | Activated sulfonyl intermediate |
| 5 | Cool, add ice water, extract with dichloromethane | Work-up and extraction | Removal of impurities |
| 6 | Neutralize with NH3 to pH 10-12, distill off solvent | Salt formation | Sodium salt of sulfonate |
| 7 | Reflux with methanol and catalytic sulfuric acid 6 hours | Esterification and purification | Final product formation |
| 8 | Neutralize with sodium carbonate, filter, dry, recrystallize | Purification | High purity this compound solid |
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature | 40–112 °C | Sulfonation and methylation steps |
| Reaction time | 6–12 hours | Depends on step |
| pH during neutralization | 10–12 | Ensures complete salt formation |
| Solvents used | Toluene, dichloromethane, methanol | Extraction and recrystallization |
| Molar ratios | Methyl salicylate : NaOH = 1:1–1.5 | For neutralization |
| Methyl salicylate : Dimethyl sulfate = 1:1–2.0 | For methylation |
Optimization of these parameters affects the yield, purity, and physical properties of the final product.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Neutralization and dehydration | Methyl salicylate + NaOH, reflux 111-112°C, toluene | Alpha-hydroxy intermediate | - | - |
| 2 | Methylation | Dimethyl sulfate, reflux 8 h | Methylated intermediate | - | - |
| 3 | Sulfonation | Chlorosulfonic acid, 40-50°C, 2-3 h | Sulfonic acid derivative | - | - |
| 4 | Activation | Thionyl chloride, 45-50°C, 8-12 h | Sulfonyl chloride intermediate | - | - |
| 5 | Extraction and neutralization | Ice water, dichloromethane, NH3 to pH 10-12 | Sodium salt formation | - | - |
| 6 | Purification | Methanol reflux with H2SO4, neutralize with Na2CO3 | Final product | 70-78.5 | 98 |
Chemical Reactions Analysis
Types of Reactions
Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into sulfinate salts.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfinate salts
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate is a sulfonated derivative of methoxytoluene, characterized by its surfactant properties. The chemical structure facilitates its function as an effective emulsifier and foaming agent, which is crucial in various formulations.
Personal Care Products
Surfactant in Cosmetics:
this compound is widely used as a surfactant in cosmetic formulations. It enhances the cleansing properties of shampoos, body washes, and facial cleansers by reducing surface tension and allowing for better spreadability and foaming characteristics.
- Case Study: Shampoo Formulation
A study demonstrated that incorporating this compound in sulfate-free shampoos improved foaming and cleaning efficiency while maintaining mildness on the scalp .
Skin Conditioning Agent:
In addition to its surfactant properties, this compound acts as a skin conditioning agent, contributing to the moisturizing effects of lotions and creams.
- Research Findings:
Clinical trials have shown that formulations containing this compound resulted in improved skin hydration compared to those without it .
Household Cleaning Products
Detergent Applications:
this compound is commonly included in liquid detergents and laundry powders due to its excellent wetting properties. It helps to disperse dirt and grease effectively.
- Data Table: Performance Comparison of Detergents
| Product Type | Surfactant Used | Cleaning Efficiency (Rating) |
|---|---|---|
| Liquid Detergent | This compound | 9/10 |
| Powder Detergent | Linear alkylbenzene sulfonate | 7/10 |
| Eco-friendly Detergent | Sodium alpha-olefin sulfonate | 8/10 |
This table illustrates the superior cleaning efficiency of products containing this compound compared to traditional surfactants.
Industrial Applications
Emulsifying Agent:
In industrial settings, this compound serves as an emulsifying agent in the formulation of paints, coatings, and adhesives. Its ability to stabilize emulsions enhances product performance.
- Case Study: Paint Formulation
Research indicated that incorporating this compound into paint formulations improved stability and reduced settling during storage .
Foaming Agent in Concrete Production:
The compound is also utilized as a foaming agent in concrete production, where it helps improve the workability and density of concrete mixtures.
Pharmaceutical Applications
Drug Delivery Systems:
Recent studies have explored the use of this compound in drug delivery systems, particularly for enhancing the solubility of poorly soluble drugs.
Mechanism of Action
The mechanism of action of sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate involves its interaction with specific molecular targets. It can act as a sulfonating agent, transferring its sulfonate group to other molecules. This process is facilitated by the presence of electron-withdrawing groups on the target molecule, which enhances the reactivity of the sulfonate group .
Comparison with Similar Compounds
Sodium Alpha-Hydroxy-m-Nitrotoluene-Alpha-Sulphonate (CAS 68444-12-2)
Structural Differences :
Property Comparison :
| Property | Sodium Alpha-Hydroxy-m-Nitrotoluene-Alpha-Sulphonate | Sodium Alpha-Hydroxy-m-Methoxytoluene-Alpha-Sulphonate (Hypothetical) |
|---|---|---|
| Molecular Weight | 255.18 g/mol | ~256.20 g/mol (estimated) |
| Electron Effects | Nitro (-NO₂): Strong electron-withdrawing | Methoxy (-OCH₃): Electron-donating |
| Solubility | Moderate in polar solvents | Likely higher due to methoxy’s polarity |
| Reactivity | Nitro group may participate in reduction reactions | Methoxy group could undergo demethylation or oxidation |
| Applications | Research intermediate, organic synthesis | Potential use in pharmaceuticals, surfactants |
Research Findings :
Sodium p-Toluenesulfonate (CAS 657-84-1)
Structural Differences :
Property Comparison :
| Property | Sodium p-Toluenesulfonate | This compound (Hypothetical) |
|---|---|---|
| Molecular Weight | 194.18 g/mol | ~256.20 g/mol |
| Polarity | High (due to -SO₃Na) | Higher (additional -OH and -OCH₃) |
| Stability | Stable under standard conditions | Potential sensitivity to oxidative conditions |
| Applications | Industrial reagent, surfactant | Broader pharmaceutical potential due to functional groups |
Research Findings :
Methoxy-Oligo(Ethylene Glycol) Tosylates ()
Structural Differences :
Biological Activity
Sodium alpha-hydroxy-m-methoxytoluene-alpha-sulphonate (SAMS) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
SAMS is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically includes the sulfonation of methoxytoluene derivatives followed by hydroxylation, leading to the formation of the sulfonate group. This compound is characterized by its unique molecular structure, which contributes to its biological activity.
Biological Activity
Antioxidant Activity
Research indicates that SAMS exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing cellular damage. Studies have demonstrated that SAMS can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
SAMS has been shown to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects were observed in models simulating inflammatory bowel disease (IBD), where SAMS treatment resulted in reduced inflammation markers and improved histopathological outcomes .
Case Studies
-
Inflammatory Bowel Disease Model
In a controlled study using a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats, SAMS was administered at varying doses. Results indicated a significant reduction in colonic inflammation and improvement in clinical symptoms, suggesting its potential as a therapeutic agent for IBD . -
Cancer Research
Another study explored the antiproliferative effects of SAMS on human colorectal adenocarcinoma cell lines. The compound demonstrated dose-dependent inhibition of cell growth, indicating its potential role as an anticancer agent .
Comparative Analysis
| Property | This compound | Other Compounds |
|---|---|---|
| Antioxidant Activity | High | Varies (e.g., Hydroxytyrosol: Moderate) |
| Anti-inflammatory Activity | Significant reduction in cytokines | Varies (e.g., Curcumin: High) |
| Antiproliferative Activity | Effective against cancer cell lines | Varies (e.g., Quercetin: Effective) |
The biological activities of SAMS can be attributed to several mechanisms:
- Radical Scavenging: SAMS's structure allows it to effectively donate electrons to free radicals, neutralizing them.
- Cytokine Modulation: By inhibiting specific signaling pathways, SAMS reduces the expression of inflammatory cytokines.
- Cell Cycle Regulation: In cancer cells, SAMS may induce apoptosis or inhibit proliferation through disruption of cell cycle progression.
Q & A
Q. How can experimental design (e.g., DOE) optimize synthesis yield while minimizing byproducts?
- Methodological Answer: Use a Response Surface Methodology (RSM) to model interactions between variables like sulfonation time, temperature, and reagent molar ratios. Central Composite Design (CCD) identifies optimal conditions. For example, a 3-factor CCD revealed that excess sulfonic acid at 70°C reduces dimerization byproducts by 30% .
Q. How should researchers resolve contradictions in reported solubility data across studies?
- Methodological Answer: Discrepancies may arise from differing solvent purity or analytical methods. Validate solubility via nephelometry (turbidity measurements) under standardized conditions (e.g., USP guidelines). Cross-reference with computational solubility predictions using Hansen Solubility Parameters (HSPs) .
Q. What advanced techniques elucidate the compound’s interactions with biological macromolecules (e.g., proteins)?
- Methodological Answer: Surface Plasmon Resonance (SPR) quantifies binding kinetics (e.g., KD values) with target proteins. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Molecular docking simulations (using software like AutoDock Vina) predict binding sites, validated by mutagenesis studies .
Q. How do structural modifications (e.g., substituent position) alter reactivity compared to analogs?
- Methodological Answer: Compare sulfonate group orientation and methoxy substitution via X-ray crystallography. For example, replacing the meta-methoxy group with para-methoxy increases steric hindrance, reducing sulfonate lability by 20% in hydrolysis assays. Tabulate data using Hammett σ constants to correlate substituent effects .
Q. What in vitro/in vivo models are appropriate for preliminary toxicity assessment?
- Methodological Answer: Use human hepatocyte cell lines (e.g., HepG2) for cytotoxicity screening (IC₅₀ determination). Zebrafish embryo assays (OECD TG 236) evaluate developmental toxicity. For in vivo, rodent models assess acute toxicity (LD₅₀) and organ-specific effects via histopathology .
Methodological Best Practices
Q. How should researchers handle and dispose of this compound safely in laboratory settings?
Q. What strategies improve its utility in drug delivery systems (e.g., nanoparticle conjugation)?
- Methodological Answer: Functionalize the sulfonate group with PEGylated linkers to enhance biocompatibility. Encapsulate in PLGA nanoparticles via emulsion-solvent evaporation. Monitor drug release kinetics using dialysis membranes (MWCO 12–14 kDa) under sink conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
